5-Bromo-2,3-dihydro-6-nitrobenzofuran
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Overview
Description
5-Bromo-2,3-dihydro-6-nitrobenzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 6th position, and a partially saturated furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-6-nitrobenzofuran typically involves the bromination and nitration of a benzofuran precursor. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydro-6-nitrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 5-amino-2,3-dihydro-6-nitrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-dihydro-6-nitrobenzofuran is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: Benzofuran derivatives, including this compound, have shown potential in various biological applications. They exhibit anti-tumor, antibacterial, and antiviral activities. This compound is being studied for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its reactivity makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydro-6-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate electrophilic aromatic substitution. These interactions can lead to the modulation of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydrobenzofuran
- 5-Nitro-2,3-dihydrobenzofuran
- 6-Bromo-2,3-dihydrobenzofuran
Comparison: 5-Bromo-2,3-dihydro-6-nitrobenzofuran is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced or different biological activities, making it a valuable subject for further research .
Properties
CAS No. |
84594-79-6 |
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Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244.04 g/mol |
IUPAC Name |
5-bromo-6-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6BrNO3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2H2 |
InChI Key |
NGPNHPVGXHZDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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